molecular formula C6H12N2O2S2 B086191 N,N'-Bis(2-hydroxyethyl)dithiooxamide CAS No. 120-86-5

N,N'-Bis(2-hydroxyethyl)dithiooxamide

Cat. No. B086191
CAS RN: 120-86-5
M. Wt: 208.3 g/mol
InChI Key: POHRRIXAXBVBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N,N'-Bis(2-hydroxyethyl)dithiooxamide and its derivatives are typically synthesized through reactions involving hydroxyethyl components and dithiooxamide structures. The synthesis process may vary based on the desired properties and applications of the final product (Rozentsveig et al., 2012).

Molecular Structure Analysis

The molecular structure of N,N'-bis(2-hydroxypropyl)dithiooxamide, a related compound, indicates a planar dithiooxamide part with normal bond lengths and angles, contributing to its chemical stability and reactivity. Intermolecular hydrogen bonds between hydroxyl groups enhance the compound's structural integrity (Jean, 1994).

Chemical Reactions and Properties

N,N'-Bis(2-hydroxyethyl)dithiooxamide participates in various chemical reactions, forming complexes with metals such as silver, indicating its utility in forming water-soluble polynuclear complexes which have significant implications in analytical chemistry (Poucke & Herman, 1968).

Physical Properties Analysis

The dissociation constants and solubility of N,N'-Bis(2-hydroxyethyl)dithiooxamide are crucial physical properties that influence its behavior in solutions. These characteristics are fundamental in determining the conditions under which the compound can be used effectively in chemical reactions and processes (Poucke & Herman, 1964).

Scientific Research Applications

  • Toxicity Studies : N,N'-Bis(2-hydroxyethyl)dithiooxamide, along with other dithiooxamide derivatives, was studied for its toxicity. The 2-hydroxyethyl derivative showed no toxicity at doses of 50 mg/kg, unlike some other derivatives which caused cardiac arrhythmias and central nervous system disturbances (Miller, Chenoweth, & Brody, 1957).

  • Dissociation Constants : The dissociation constants of N,N'-Bis(2-hydroxyethyl)dithiooxamide were determined using spectrophotometric methods, indicating its characteristics as a dibasic acid (Jacob & Herman, 1965).

  • Silver(I) Complexes : In acidic solutions, N,N'-Bis(2-hydroxyethyl)dithiooxamide forms a series of water-soluble polynuclear complexes with Silver(I), which are significant in coordination chemistry (Poucke & Herman, 1968).

  • Molecular Structure Analysis : The molecular structure of N,N'-Bis(2-hydroxyethyl)dithiooxamide was analyzed, revealing a planar structure with normal bond distances and angles, and intermolecular hydrogen bonds (Jean, 1994).

  • Complex Synthesis and Structure Investigation : Synthesis of metal complexes with N,N'-Bis(2-hydroxyethyl)dithiooxamide and investigation of their structures through spectroscopy and elemental analysis has been conducted, demonstrating its applicability in inorganic chemistry (Deveci & Irez, 1994).

  • Magnetic Properties of Copper Coordination Polymers : The magnetic properties of copper coordination polymers with N,N'-Bis(2-hydroxyethyl)dithiooxamide were studied, showing different temperature dependencies and insights into intradimer antiferromagnetic coupling (Fujishima et al., 2003).

  • Antiviral Agents Synthesis : N,N'-Bis(2-hydroxyethyl)dithiooxamide derivatives were synthesized and demonstrated significant antiviral activities against potato virus Y and cucumber mosaic virus, suggesting potential in agricultural applications (Zhang et al., 2017).

  • Corrosion Inhibitors for Carbon Steel : Gemini cationic surfactants synthesized with N,N'-Bis(2-hydroxyethyl)dithiooxamide showed effective inhibition of carbon steel corrosion in acidic solutions, indicating its application in material science (Tawfik, Abd-Elaal, & Aiad, 2016).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation when handling N,N’-Bis(2-hydroxyethyl)dithiooxamide .

properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)ethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S2/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHRRIXAXBVBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=S)C(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059515
Record name Ethanedithioamide, N,N'-bis(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-hydroxyethyl)dithiooxamide

CAS RN

120-86-5
Record name N,N′-Bis(2-hydroxyethyl)dithiooxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-hydroxyethyl)dithiooxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF MK-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanedithioamide, N1,N2-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanedithioamide, N,N'-bis(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(2-hydroxyethyl)dithiooxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-BIS(2-HYDROXYETHYL)DITHIOOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6NI0P7GNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer, condenser, and heating bath, were placed 2.4 g (0.02 mol) of dithiooxamide and a solution of pyridine (1.6 g, 0.02 mol) dissolved in methanol (40 ml). The reaction mixture was heated, with stirring, at 35° C. for 30 minutes. Ethanolamine (1.2 g, 0.02 mol) was added, and the solution was stirred for an additional 3 hours at 35° C. The crude reaction mixture was cooled to room temperature, and the acidity was adjusted to a pH of about 2 by the addition of 37% HCl (aqueous). Silica gel (10 g) was added to the solution, and the solvent was removed under reduced pressure. The dry residue of silica gel with absorbed product mixture was added to a chromatography column. The products were eluted with an ethyl acetate/hexane mixture to separate the monosubstituted product, which was eluted first, from the disubstituted dithiooxamide. The yield of N-(2-hydroxyethyl)dithiooxamide was 1.1 g (7.0×10- 3 mol, 34% yield). In addition, 0.8 g (4.0×10-3 mol, 38% yield) of N,N'-di(2-hydroxyethyl)dithiooxamide was isolated. The mole ratio of monosubstituted to disubstituted dithiooxamide was 1.8:1.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2-hydroxyethyl)dithiooxamide
Reactant of Route 2
N,N'-Bis(2-hydroxyethyl)dithiooxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(2-hydroxyethyl)dithiooxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(2-hydroxyethyl)dithiooxamide
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(2-hydroxyethyl)dithiooxamide
Reactant of Route 6
N,N'-Bis(2-hydroxyethyl)dithiooxamide

Citations

For This Compound
43
Citations
S Shariati, G Khayatian - New Journal of Chemistry, 2020 - pubs.rsc.org
A microfluidic paper-based analytical method is developed for determination of Hg(II) using gold nanoparticles functionalized with N,N′-bis(2-hydroxyethyl)dithiooxamide. Fabrication …
Number of citations: 8 pubs.rsc.org
DA Williams - 1973 - search.proquest.com
A STUDY OF CERTAIN METAL IONS WITH DITHIOOXAMIDE AND DERIVATIVES IN ACIDIC MEDIA. INFORMATION TO USERS This material was produced from a microfilm copy of …
Number of citations: 0 search.proquest.com
LC Van Poucke, MA Herman - Analytica Chimica Acta, 1968 - Elsevier
467 A POTENTIOMETRIC STUDY OF THE WATER-SOLUBLE SILVER(I) COMPLEXES OF N,N’-BIS(z-HYDROXYETHYL)DITHIOOXAMIDE In previous paper Page 1 Analytica Climica …
Number of citations: 1 www.sciencedirect.com
HW Baker - 1961 - search.proquest.com
METAL COORDINATION COMPOUNDS OF DITHIOOXAMIDE AND DERIVATIVES METAL COORDINATION COMPOUNDS OF DITHIOOXAMIDE AND DERIVATIVES Full Text 61-5540 …
Number of citations: 2 search.proquest.com
JG Miller, MB Chenoweth, TM Brody - Journal of Pharmacology and …, 1957 - ASPET
The toxicities of dithiooxamide, N , N'-bis (2-hydroxyethyl) dithiooxamide, N , N'-diallyldithiooxamide, and N , N'-di-secondary butyl dithiooxamide were studied. The diallyl and …
Number of citations: 5 jpet.aspetjournals.org
S Kanda, F Yamamoto - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
An example of proton conduction in a coordination polymer was examined. Dependence of the specific conductivity on hydrogen pressure was quite strong in the title compound with a …
Number of citations: 9 www.journal.csj.jp
A Ozarowski, BR McGarvey, AB Sarkar… - Inorganic …, 1988 - ACS Publications
Two crystalline forms of bis (2, 2,-bi-2-thiazoline) bis (thiocyanato) iron (II), Fe (C6H8N2S2) 2 (NCS) 2, were obtained. While one of them (polymorph A) shows the high-spin-low-spin …
Number of citations: 83 pubs.acs.org
W Noland, C Hammer - The Journal of Organic Chemistry, 1958 - ACS Publications
Indole and maleic or fumaric acids do not react under the same alkaline hydrolysis conditions as those under which II was formed. It appears, there-fore, that II is formed from I prior to …
Number of citations: 4 pubs.acs.org
HQ Zhao, SP Yang, NN Ding, L Qin, GH Qiu… - Dalton …, 2016 - pubs.rsc.org
Polymorphic compounds {[Cu(dcbb)2(H2O)2]·10H2O}n (2, 1D chain), [Cu(dcbb)2]n (3, 2D layer) and their co-crystal {[Cu(dcbb)2(H2O)][Cu(dcbb)2]2}n (4) have been prepared from the …
Number of citations: 44 pubs.rsc.org
C Bendicho, I Lavilla, F Pena-Pereira, I la Calle… - Sensors, 2021 - mdpi.com
Lab-on-paper technologies, also known as paper-based analytical devices (PADs), have received increasing attention in the last years, and nowadays, their use has spread to virtually …
Number of citations: 12 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.